

preparing MMP-9-IN-9 working solutions from a stock

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Compound of Interest

Compound Name: MMP-9-IN-9

Cat. No.: B1677354

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Application Notes and Protocols for MMP-9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.^{[1][2]} Under physiological conditions, MMP-9 is involved in various processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation and overexpression are implicated in a range of pathological conditions, including tumor invasion and metastasis, inflammatory diseases, and neurodegenerative disorders.^{[2][3]} Consequently, the development of specific MMP-9 inhibitors is a key area of interest for therapeutic intervention.

MMP-9-IN-9 is a potent and selective small molecule inhibitor of MMP-9 with an IC₅₀ value of 5 nM.^[4] Its selectivity for MMP-9 over other MMPs, such as MMP-1 and MMP-13, makes it a valuable tool for studying the specific roles of MMP-9 in various biological processes and for evaluating its therapeutic potential.^[4] These application notes provide detailed protocols for the preparation of **MMP-9-IN-9** working solutions from a stock, as well as methodologies for its use in common in vitro assays.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **MMP-9-IN-9**.

Table 1: Chemical and Physical Properties of **MMP-9-IN-9**

Property	Value	Reference
Molecular Weight	Not available in search results	
IC50 (MMP-9)	5 nM	[4]
Solubility	100 mg/mL in DMSO	[4]

Table 2: Stock Solution Recommendations

Parameter	Recommendation	Reference
Solvent	Dimethyl sulfoxide (DMSO)	[4]
Storage Temperature	-20°C or -80°C	[4]
Short-term Storage (-20°C)	Up to 1 month	[4]
Long-term Storage (-80°C)	Up to 6 months	[4]
Handling	Aliquot to avoid repeated freeze-thaw cycles.	[4]

Experimental Protocols

Preparation of **MMP-9-IN-9** Stock Solution

Objective: To prepare a high-concentration stock solution of **MMP-9-IN-9** in DMSO for subsequent dilution to working concentrations.

Materials:

- **MMP-9-IN-9** powder
- Anhydrous dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Bring the **MMP-9-IN-9** powder and DMSO to room temperature before use.
- Calculate the required amount of **MMP-9-IN-9** powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Carefully weigh the **MMP-9-IN-9** powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube.
- Vortex the solution thoroughly until the **MMP-9-IN-9** powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[4]

Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the **MMP-9-IN-9** stock solution to the final desired concentrations for use in cell culture experiments, ensuring minimal solvent toxicity.

Materials:

- **MMP-9-IN-9** stock solution (in DMSO)
- Sterile cell culture medium appropriate for the cell line being used
- Sterile serological pipettes and pipette tips

Protocol:

- Thaw a single aliquot of the **MMP-9-IN-9** DMSO stock solution at room temperature.
- Determine the final desired concentrations of **MMP-9-IN-9** for your experiment. A common starting point for a potent inhibitor like **MMP-9-IN-9** (IC₅₀ = 5 nM) is to test a range of concentrations around 100 times the IC₅₀, for example, from 100 nM to 1 µM. A broader range, such as 1-10 µM, has been used for related MMP inhibitors.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations.
 - Important: To avoid precipitation of the compound, it is recommended to perform a multi-step dilution. For example, first, prepare an intermediate dilution of the stock solution in culture medium, and then use this intermediate dilution to prepare the final working solutions.
- Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
- Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of **MMP-9-IN-9** used.
- Add the prepared working solutions to your cell cultures as per your experimental design.

Protocol for an In Vitro MMP-9 Enzymatic Assay

Objective: To determine the inhibitory activity of **MMP-9-IN-9** on purified MMP-9 enzyme using a fluorogenic substrate.

Materials:

- Recombinant human MMP-9 enzyme
- MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

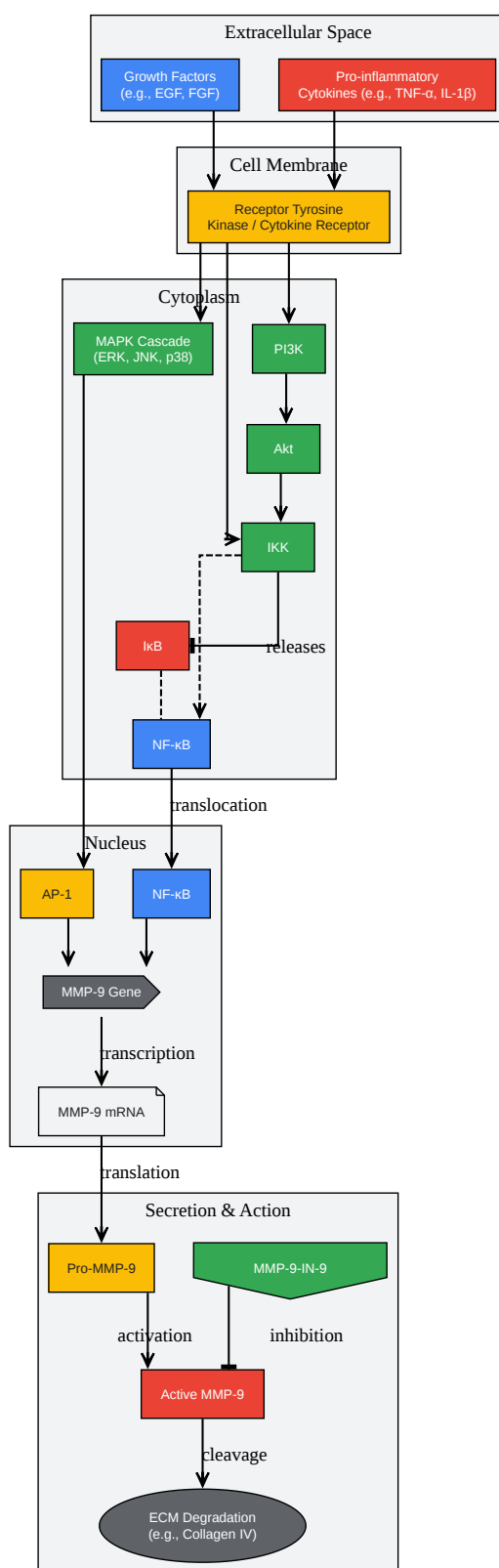
- **MMP-9-IN-9** working solutions (prepared by serial dilution of the DMSO stock in Assay Buffer)
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Enzyme Activation (if required): If using a pro-MMP-9 form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
- Prepare Serial Dilutions of **MMP-9-IN-9**:
 - Thaw an aliquot of the **MMP-9-IN-9** DMSO stock solution.
 - Perform serial dilutions of the stock solution in the Assay Buffer to generate a range of inhibitor concentrations for IC50 determination (e.g., from 0.1 nM to 1 μ M). Ensure the final DMSO concentration in the assay is consistent across all wells and is low (e.g., $\leq 1\%$).
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - **MMP-9-IN-9** working solution (or vehicle control - Assay Buffer with the same DMSO concentration)
 - Activated MMP-9 enzyme
 - Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - Add the MMP-9 fluorogenic substrate to each well to initiate the enzymatic reaction.

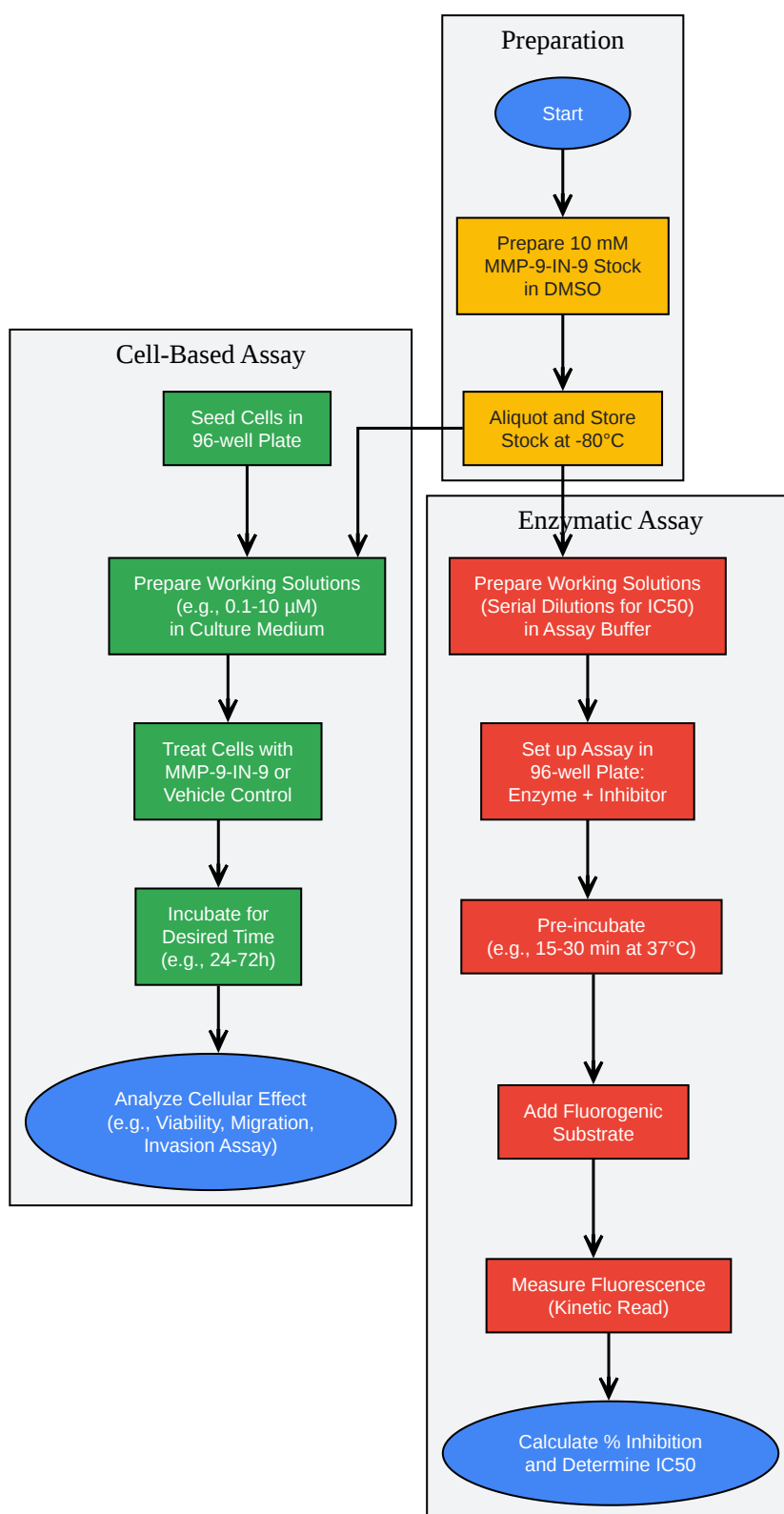
- Measure Fluorescence:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 30-60 minutes) in kinetic mode.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations



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Caption: Simplified signaling pathway for MMP-9 expression and inhibition.



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Caption: Experimental workflow for using **MMP-9-IN-9**.

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